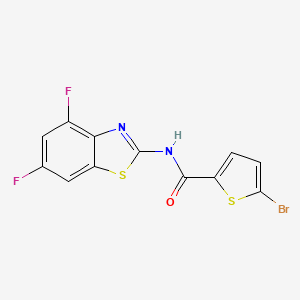

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .

Properties

IUPAC Name |

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrF2N2OS2/c13-9-2-1-7(19-9)11(18)17-12-16-10-6(15)3-5(14)4-8(10)20-12/h1-4H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGJEUOFOOGTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrF2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the thiazole ring: This can be achieved through the reaction of 4,6-difluorobenzo[d]thiazole with thiophene-2-carboxylic acid in the presence of a brominating agent such as N-bromosuccinimide (NBS).

Coupling reaction: The intermediate product is then coupled with an amine derivative to form the final compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.

Coupling reactions: It can participate in coupling reactions with various reagents to form more complex molecules.

Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydride (NaH), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer activities.

Material science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Organic synthesis: It serves as an intermediate in the synthesis of more complex thiazole derivatives with various biological activities

Mechanism of Action

The mechanism of action of 5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This results in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide include:

4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Used in the synthesis of polymer semiconductors with high device performance efficiency.

Benzothiazole derivatives: These compounds have diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and electronic properties, which make it suitable for various applications in medicinal chemistry and material science .

Biological Activity

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzothiazole ring with fluorine substitutions and a thiophene carboxamide moiety, which contribute to its unique pharmacological properties.

- Molecular Formula : CHBrClFNOS

- Molecular Weight : 496.8 g/mol

- CAS Number : 1215839-64-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall, thereby exhibiting potential anti-tubercular activity.

Biological Activity Overview

Research indicates that this compound demonstrates various biological activities, including:

-

Anticancer Activity :

- The compound has shown promising results against multiple cancer cell lines. For instance, studies have reported significant cytotoxic effects against human leukemia (CCRF-CEM), breast (MCF-7), and lung cancer (NCI-H226) cell lines .

- The mechanism involves inducing apoptosis and inhibiting cell proliferation in a dose-dependent manner.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (µM) | Reference |

|---|---|---|

| CCRF-CEM (Leukemia) | 0.57 | |

| MCF-7 (Breast Cancer) | 0.65 | |

| NCI-H226 (Lung Cancer) | 0.92 | |

| B16-F10 (Melanoma) | 0.40 |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4,6-difluorobenzothiazole with thiophene-2-carboxylic acid or its derivatives through methods such as Knoevenagel condensation or microwave irradiation. Variations in the synthesis can lead to derivatives with altered biological activities.

Q & A

Basic: What are the standard synthetic routes for 5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Precursor Preparation : Start with brominated thiophene derivatives (e.g., 5-bromo-2-thiophenecarboxylic acid, CAS 7311-63-9) .

Amidation : React with 4,6-difluoro-1,3-benzothiazol-2-amine using coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .

Key Optimization : Control reaction temperature (0–5°C during amidation) and use anhydrous conditions to prevent hydrolysis .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry and purity. For example, H NMR (DMSO-) shows characteristic peaks: δ 13.77 (amide NH), 8.11 (thiophene proton) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 333.8959) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- Elemental Analysis : Verify C, H, N, S content .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (e.g., SHELX suite ). For example, highlights disorder resolution in brominated benzimidazoles by refining occupancy ratios.

- Refinement : Apply anisotropic displacement parameters and resolve electron density ambiguities using Olex2 or SHELXL .

- Validation : Cross-check with DFT-calculated bond lengths and angles (e.g., C–S bond ~1.75 Å) .

Advanced: What strategies optimize bioactivity through structural modifications?

Methodological Answer:

- SAR Studies :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the benzothiazole ring to enhance binding to kinases .

- Heterocycle Replacement : Replace thiophene with oxazole to modulate solubility and target selectivity .

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC values with analogs .

Data Contradictions : Anticancer vs. antiviral activity depends on substituent positioning. For example, 4,6-difluoro groups favor HDAC inhibition (anticancer), while sulfamoyl groups target viral proteases (antiviral) .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver-targeted activity) and control for assay conditions (e.g., serum concentration) .

- Target Validation : Perform knock-down experiments (siRNA) or competitive binding assays to confirm mechanism .

- Meta-Analysis : Compare IC ranges across studies. For example, HDAC inhibition IC values vary from 0.1–10 µM due to fluorination patterns .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to HDAC8 (PDB: 1T69). Key interactions: Bromine forms halogen bonds with Phe152; amide group hydrogen-bonds to Asp101 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .

- Pharmacophore Modeling : Identify essential features (e.g., aromatic rings, hydrogen-bond acceptors) using MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.